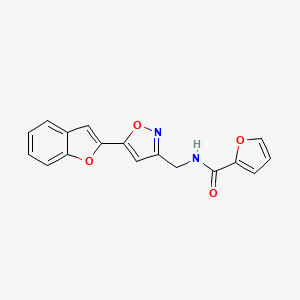

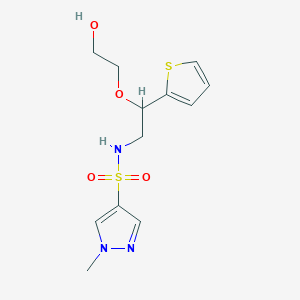

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that features a benzofuran moiety, an isoxazole ring, and a furan carboxamide group. This structure suggests potential biological activity, possibly including antimicrobial properties, as indicated by the related research on benzofuran derivatives .

Synthesis Analysis

The synthesis of related benzofuran derivatives involves a cyclocondensation reaction, which is a process where a molecule forms a ring as a result of an intramolecular reaction. In the case of the related compounds, carbohydrazones were reacted with thioglycolic acid in DMF to form a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives . Although the exact synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is not detailed, it is likely to involve similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of multiple heterocyclic rings, which are rings containing atoms of at least two different elements. The spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra, are essential for corroborating the structures of these compounds . These techniques provide information about the molecular framework and the distribution of electrons within the molecule, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse. The research on related compounds indicates that the furan ring can undergo protolytic opening, leading to the formation of a diketone fragment . This fragment can then participate in further chemical transformations, such as the formation of an N-substituted pyrrole ring via the Paal–Knorr synthesis . These reactions are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of heteroatoms and the arrangement of the rings can affect properties like solubility, melting point, and reactivity. While the specific properties of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide are not provided, related compounds have been shown to possess biological activity, as evidenced by their in-vitro antibacterial activity against various pathogenic microorganisms . The physical properties such as solubility would also be important for their potential use as pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has explored efficient synthetic strategies and the reactivity of compounds structurally related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide. For instance, the development of domino strategies for synthesizing polyfunctionalized benzofuran-4(5H)-ones and their subsequent conversion to cinnoline-4-carboxamides illustrates the potential for creating complex heterocyclic systems through regioselective transformations. This approach emphasizes the importance of benzofuran derivatives in the synthesis of pharmacologically relevant molecules (Guan‐Hua Ma et al., 2014).

Antimicrobial Activity

Compounds featuring the furan and benzofuran motifs have been evaluated for their antimicrobial properties. Studies have synthesized and tested various derivatives, demonstrating their potential as antimicrobial agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited significant in vitro activity against protozoal infections, highlighting the therapeutic potential of these heterocyclic frameworks (Mohamed A. Ismail et al., 2004).

Biological Activities

Investigations into the biological activities of benzofuran derivatives have identified compounds with promising antitumor potential. For instance, reactions of certain furan-2-carbaldehyde derivatives led to new molecules with significant in vitro antitumor activity, showcasing the utility of these chemical frameworks in developing novel therapeutic agents (Y. Matiichuk et al., 2020).

Corrosion Inhibition

Benzofuran derivatives have also been explored for applications beyond medicinal chemistry, such as in the field of corrosion inhibition. Amino acid compounds derived from benzofuran have demonstrated efficacy as eco-friendly corrosion inhibitors for steel in acidic solutions, illustrating the versatility of benzofuran derivatives in industrial applications (M. Yadav et al., 2015).

Propiedades

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-17(14-6-3-7-21-14)18-10-12-9-16(23-19-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLUMLLNYAEZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3005197.png)

![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)

![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)

![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)